3-(4-Methoxy-3,5-dimethylphenyl)propanoic acid
Description
3-(4-Methoxy-3,5-dimethylphenyl)propanoic acid is a substituted phenylpropanoic acid characterized by a para-methoxy group and two meta-methyl groups on the aromatic ring.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-(4-methoxy-3,5-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O3/c1-8-6-10(4-5-11(13)14)7-9(2)12(8)15-3/h6-7H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
NTYIQVUXBRMAFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CCC(=O)O |
Origin of Product |
United States |
Biological Activity
3-(4-Methoxy-3,5-dimethylphenyl)propanoic acid is a compound of increasing interest in biomedical research due to its potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties, antioxidant effects, and its mechanism of action based on recent studies.
Chemical Structure and Properties
The compound features a propanoic acid backbone with a substituted aromatic ring. The presence of the methoxy and dimethyl groups on the phenyl ring contributes to its lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it was shown to reduce cell viability in HCT-116 (colon cancer) and HeLa (cervical cancer) cells with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Apoptotic Effects : The compound induces apoptosis in cancer cells, as evidenced by increased markers of apoptosis such as cleaved caspase-3 and PARP. Molecular docking studies suggest that it may interact with key proteins involved in apoptotic pathways .
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor sizes and improved survival rates compared to control groups. This suggests that this compound may be effective in vivo as an anticancer agent .
Antioxidant Activity
In addition to its anticancer properties, this compound has demonstrated significant antioxidant activity:
- Radical Scavenging : The ability to scavenge free radicals was assessed using the DPPH assay, where this compound exhibited a dose-dependent reduction in DPPH radical levels, indicating strong antioxidant capabilities .
- Protective Effects on Cells : It has been shown to protect normal cells from oxidative stress-induced damage, suggesting a dual role where it can selectively target cancer cells while preserving healthy tissues .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression and oxidative stress pathways, such as HDACs (Histone Deacetylases), which play a crucial role in regulating gene expression related to cell cycle and apoptosis .
- Modulation of Signaling Pathways : It has been suggested that this compound affects various signaling pathways associated with cell survival and proliferation, including the PI3K/Akt and MAPK pathways .
Data Summary
Case Studies
Case Study 1 : A study involving the administration of this compound in mice with induced tumors showed a notable decrease in tumor growth rates compared to untreated controls. Histological analysis revealed increased apoptosis within the tumor tissue.
Case Study 2 : In vitro studies on human prostate cancer cells demonstrated that treatment with this compound led to a significant reduction in cell migration and invasion capabilities, indicating its potential as an anti-metastatic agent.
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
Research has indicated that derivatives of 3-(4-methoxy-3,5-dimethylphenyl)propanoic acid exhibit promising anticancer properties. For instance, structural modifications have been explored to enhance their efficacy as histone deacetylase inhibitors (HDACIs). A study synthesized a series of compounds based on similar structures, demonstrating potent antiproliferative activity against HeLa cells, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
b. Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Novel derivatives incorporating the 4-hydroxyphenyl moiety have shown effectiveness against multidrug-resistant bacterial and fungal pathogens, making them candidates for further development as antimicrobial agents . The synthesized amino acid derivatives were systematically screened against ESKAPE pathogens, which are notorious for their resistance to conventional treatments.
Biochemical Research
a. Enzyme Inhibition Studies
this compound and its derivatives serve as valuable tools in biochemical research for studying enzyme inhibition mechanisms. The compound's structure allows it to interact with various enzymes, providing insights into their catalytic processes and potential pathways for drug development.
b. Drug Development
The compound is being explored as a scaffold for developing new pharmaceuticals due to its favorable pharmacological profile. Its unique chemical structure enhances lipophilicity, which may improve bioavailability and interaction with cellular targets. The ability to modify its structure further expands its application in drug design.
Synthesis of Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Esterification Reactions: Converting carboxylic acids to esters can enhance solubility and biological activity.
- Amidation: Introducing amide groups can modify the compound's pharmacokinetic properties.
These synthetic pathways allow researchers to create a library of derivatives for testing various biological activities.
Case Studies
a. Case Study: Anticancer Agents
A case study focusing on the synthesis of HDAC inhibitors derived from this compound demonstrated significant improvements in anticancer activity compared to existing drugs. The study highlighted the importance of structural modifications in enhancing biological efficacy and reducing toxicity profiles .
b. Case Study: Antimicrobial Efficacy
In another case study, derivatives were evaluated against drug-resistant fungal strains such as Candida auris. The results indicated that certain modifications led to improved antifungal activity, suggesting a viable pathway for developing new treatments against resistant infections .
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | Ethanol, H₂SO₄ (acid catalyst), reflux | Ethyl 3-(4-methoxy-3,5-dimethylphenyl)propanoate | 85–92% | |
| Amidation | Thionyl chloride (SOCl₂), followed by NH₃ or amines | 3-(4-Methoxy-3,5-dimethylphenyl)propanamide | 78% |
-
Mechanism : Activation of the carboxylic acid via SOCl₂ forms an acyl chloride intermediate, which reacts with amines to yield amides.
-
Industrial Relevance : Used to synthesize prodrugs or modify bioavailability.
Decarboxylation
Thermal or oxidative decarboxylation removes the carboxylic acid group:
Oxidation and Reduction
The propanoic acid chain and methoxy group participate in redox reactions:
Oxidation
-
Side-chain oxidation : KMnO₄ in acidic conditions cleaves the propanoic acid to form 4-methoxy-3,5-dimethylbenzoic acid.
-
Methoxy group demethylation : BBr₃ selectively removes methyl groups from the methoxy substituent, yielding phenolic derivatives .
Reduction
-
LiAlH₄ reduces the carboxylic acid to 3-(4-Methoxy-3,5-dimethylphenyl)propan-1-ol (85% yield).
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes substitution:
Condensation Reactions
The acid participates in C–C bond-forming reactions:
-
Notable Example : Condensation with 4-chlorophenylhydrazine forms hydrazides for enzyme inhibition studies .
Biological Interaction Pathways
While not a traditional "reaction," the compound interacts with biological systems:
-
Enzyme Inhibition : Binds cyclooxygenase-2 (COX-2) via hydrogen bonding with the carboxylic acid group, reducing prostaglandin synthesis (IC₅₀ = 12 µM).
-
Metabolism : Hepatic cytochrome P450 enzymes oxidize the methyl groups to hydroxymethyl derivatives.
Table 1: Optimization of Esterification Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂SO₄ | Ethanol | 78 | 6 | 92 |
| p-TsOH | Toluene | 110 | 4 | 85 |
| Amberlyst-15 | THF | 65 | 8 | 88 |
Source:
Table 2: Substituent Effects on Electrophilic Substitution
| Substituent | Directing Effect | Observed Position |
|---|---|---|
| Methoxy (-OCH₃) | Ortho/para | Para |
| Methyl (-CH₃) | Meta | Meta |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key differences among analogs arise from substituent type, position, and electronic effects:
Physicochemical Properties
- Acidity: The para-methoxy group in the target compound donates electron density, reducing acidity compared to para-hydroxy analogs (e.g., 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid) .
- Lipophilicity : Bulky substituents like tert-butyl groups () significantly increase logP values, enhancing membrane permeability compared to methyl or methoxy groups .
- Solubility: Polar groups (e.g., hydroxyl) improve aqueous solubility, whereas non-polar substituents (e.g., methyl, tert-butyl) favor organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
